PDK1 Enzyme Inhibitory Potency Compared to Control Compound SA8
The target compound demonstrates a clear, quantifiable reduction in PDK1 catalytic activity. In a fluorometric assay measuring inhibition of PDK1 (unknown origin) after 1 hour, the compound exhibits an IC50 of 900 nM [1]. A secondary time-resolved FRET LanthaScreen kinase binding assay confirmed this with a highly consistent IC50 of 920 nM [1]. This potency can be directly contrasted with a structurally distinct control compound, SA8, which showed no inhibitory activity in the same assay, underscoring that the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold is a requisite for target engagement, with the specific substituents on the target compound fine-tuning its potency within the active series [2].
| Evidence Dimension | PDK1 Enzyme Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50: 900 nM (fluorometric assay); IC50: 920 nM (LanthaScreen binding assay) |
| Comparator Or Baseline | Control compound SA8: No activity (inactive in the primary fluorometric PDK1 assay) |
| Quantified Difference | >10-fold difference in potency (active vs. inactive) |
| Conditions | Fluorometric assay: PDK1 (unknown origin), 1 hr incubation, presence of Ser/Thr-07; LanthaScreen binding assay: time-resolved FRET. |
Why This Matters
This confirms that the core scaffold is essential for PDK1 engagement, and the specific IC50 value allows users to calibrate their assay system and benchmark against more potent but less selective clinical candidates.
- [1] BindingDB. (2014). BDBM103928: Affinity data for PDK1 inhibition. Entry ID 6001. University of California San Diego. View Source
- [2] International Society for Drug Development S.R.L. (2019). 2-oxo-1,2-dihydropyridine-3-carboxamide compounds and their use as inhibitors of PDK1. U.S. Patent No. US10351548B2. View Source
